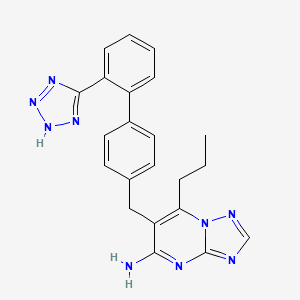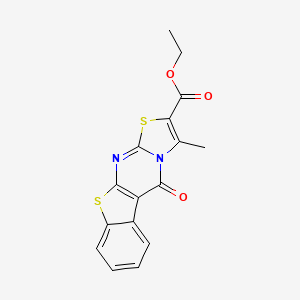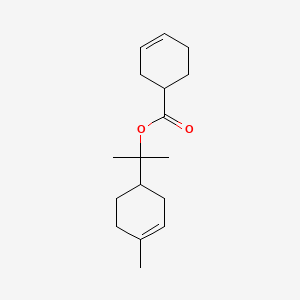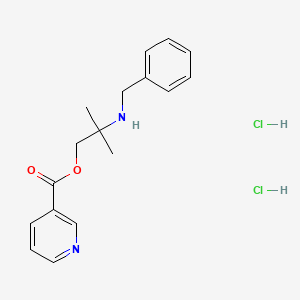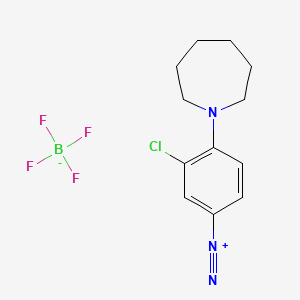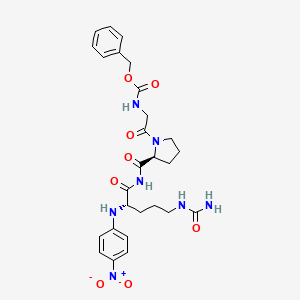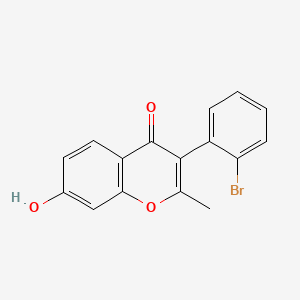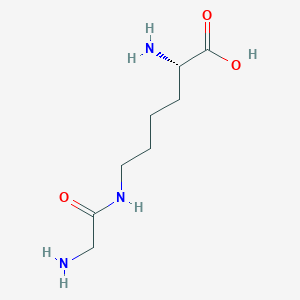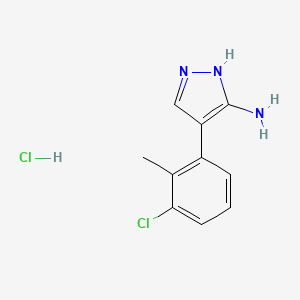
Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4,4-diethoxybutyrate: (EINECS 229-268-9) is an organic compound with the chemical formula C12H17NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis as an intermediate for the production of various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:
- Succinyl chloride reacts with ethanol to form an intermediate.
- The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.
Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active small molecules, such as antibacterial agents and pesticides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .
Comparación Con Compuestos Similares
Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups.
Methyl 2-cyano-3,3-dimethoxypropanoate: Similar nitrile functionality but different alkoxy groups.
Ethyl 2-cyano-3,3-diethoxypropanoate: Similar structure but different positioning of the ethoxy groups.
Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which allows for versatile chemical transformations and applications in various fields .
Propiedades
Número CAS |
6459-82-1 |
|---|---|
Fórmula molecular |
C28H16N4Na4O12S2 |
Peso molecular |
756.5 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;; |
Clave InChI |
SGICFRGOSVFXRG-FBHZOYHQSA-J |
SMILES isomérico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


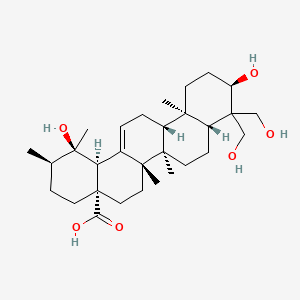
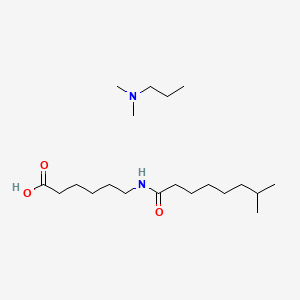

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
